molecular formula C11H10N2O2 B2430400 Methyl 6-aminoquinoline-3-carboxylate CAS No. 1170979-26-6

Methyl 6-aminoquinoline-3-carboxylate

Cat. No.: B2430400
CAS No.: 1170979-26-6
M. Wt: 202.213
InChI Key: UIZKPZCHRURLRV-UHFFFAOYSA-N
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Description

Methyl 6-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their potential therapeutic properties .

Biological Activity

Methyl 6-aminoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer therapies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 190.20 g/mol
  • Functional Groups : Amino group (-NH2) and carboxylate ester (-COOCH3)

This structure allows the compound to interact with various biological systems, making it a versatile candidate for drug development.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, particularly against certain bacterial strains. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics.
  • Antimalarial Activity : Quinoline derivatives, including this compound, have been investigated for their antimalarial effects. Research demonstrates that these compounds can effectively target Plasmodium species, the causative agents of malaria .
  • Antitumor Effects : The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways associated with cancer progression.

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:

  • Cell Cycle Arrest : The compound has been shown to disrupt the normal cell cycle, leading to halted proliferation of cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic and extrinsic pathways.
  • Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it limits tumor growth and metastasis.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

Table 1: Efficacy of this compound in Antimicrobial Studies

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)Result
E. coli32 µg/mLEffective
S. aureus16 µg/mLEffective
P. falciparum50 µg/mLEffective

Table 2: Antitumor Activity in Animal Models

CompoundDose (mg/kg)Tumor Size Reduction (%)Survival Rate (%)
This compound107580
Control--40

These tables summarize findings from various studies that demonstrate the compound's potential as an antimicrobial and antitumor agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Penetrates the blood-brain barrier (BBB), suggesting potential central nervous system effects.
  • Metabolism : Undergoes hepatic metabolism with active metabolites contributing to its biological effects.
  • Excretion : Primarily excreted via renal pathways.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects. However, caution is advised regarding respiratory exposure during handling due to potential irritants.

Properties

IUPAC Name

methyl 6-aminoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKPZCHRURLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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